
Deltamethrin Related Compound 2 (Bacisthemic Acid Chloride)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Deltamethrin Related Compound 2, also known as Bacisthemic Acid Chloride, is a chloride impurity of (1R-cis)-Decamethrinic Acid . It is a pesticide transformation product . The CAS number for this compound is 55710-82-2 .
Molecular Structure Analysis
The molecular formula of Deltamethrin Related Compound 2 (Bacisthemic Acid Chloride) is C8H9Br2ClO . The molecular weight is 316.42 .Physical And Chemical Properties Analysis
The boiling point of Deltamethrin Related Compound 2 (Bacisthemic Acid Chloride) is predicted to be 277.3±30.0 °C . Its density is predicted to be 1.937±0.06 g/cm3 .Wissenschaftliche Forschungsanwendungen
Environmental and Ecotoxicological Studies
- Ecotoxicological Consequences on Fish : Deltamethrin (DM) exhibits effects on non-target organisms like fish. Studies have examined the hematological and biochemical impacts on fish species, highlighting its influence on the immune and metabolizing systems (Pimpão, Zampronio, & Assis, 2007).
- Deltamethrin Degradation in Soil : Research into the degradation of deltamethrin in soil via bacterial strains indicates potential applications in bioremediation. Efficient degradation by certain bacterial species can reduce deltamethrin concentration, mitigating its environmental impact (Cycoń, Żmijowska, & Piotrowska-Seget, 2014).
- Impact on Aquatic Ecosystems : Studies on the cytological effects of deltamethrin on aquatic organisms, like the root meristems of Allium cepa, reveal its potential clastogenic action and the need for ecotoxicological risk assessments in areas where it's used (Shrivastava et al., 2011).
Biochemical and Health-Related Research
- Oxidative Stress Biomarkers in Mammals : Deltamethrin induces oxidative stress in mammals, affecting biochemical parameters and enzyme activities. This can have implications for understanding its effects on mammalian health and developing countermeasures (Yousef, Awad, & Mohamed, 2006).
- Hepatonephroprotective and Antioxidant Potential : Research involving Spirulina platensis indicates its potential in mitigating deltamethrin-induced hepatonephrotoxicity and oxidative stress in mammals (Abdel-Daim, Abuzead, & Halawa, 2013).
Analytical and Detection Techniques
- Nano-Molar Deltamethrin Sensor : Development of a deltamethrin sensor capable of detecting nano-molar concentrations in ethanol solutions showcases the advancement in analytical techniques for environmental monitoring (Abegão et al., 2013).
Synthesis and Chemical Properties
- Synthesis Inspired by Flowers : Deltamethrinic acid, a synthetic compound inspired by structures in Chrysanthemum cinerariifolium, is studied for its high insecticidal activity and low mammalian toxicity. This research opens avenues for developing synthetic routes for environmentally friendly insecticides (Krief, Jeanmart, & Kremer, 2009).
Eigenschaften
CAS-Nummer |
55710-82-2 |
|---|---|
Produktname |
Deltamethrin Related Compound 2 (Bacisthemic Acid Chloride) |
Molekularformel |
C8H9Br2ClO |
Molekulargewicht |
316.42 |
Reinheit |
> 95% |
Menge |
Milligrams-Grams |
Synonyme |
(1R-cis)-3-(2,2-dibromoethenyl)-2,2-dimethyl-cyclopropanecarbonyl Chloride |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



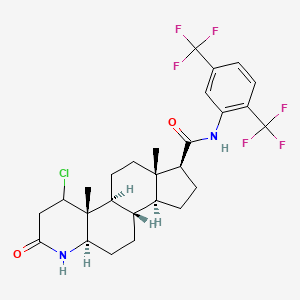
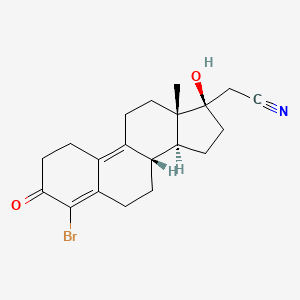
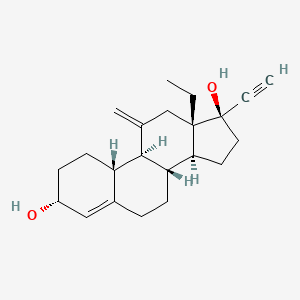
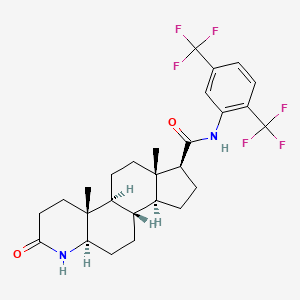
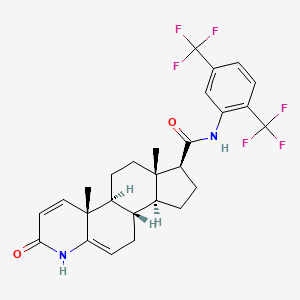
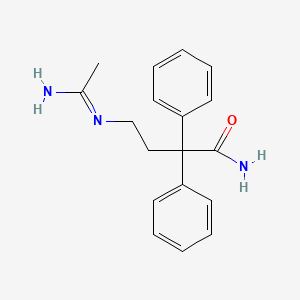
![2-{(1S)-3-[Di(propan-2-yl)amino]-1-phenylpropyl}-4-methylphenyl 2-methylpropanoate](/img/structure/B601958.png)
![Phenol, 2-[3-[bis(1-methylethyl)amino]-1-phenylpropyl]-4-(methoxymethyl)-](/img/structure/B601964.png)